molecular formula C7H16Si B1266924 3-Butenyltrimethylsilane CAS No. 763-13-3

3-Butenyltrimethylsilane

Cat. No. B1266924
CAS RN: 763-13-3
M. Wt: 128.29 g/mol
InChI Key: QZGSLTWDWCYCME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenyltrimethylsilane is an organosilicon compound with the molecular formula C7H16Si . It is also known by several synonyms such as 4-Trimethylsilyl-1-butene, but-3-enyl (trimethyl)silane, and 4- (Trimethylsilyl)-1-butene .


Molecular Structure Analysis

3-Butenyltrimethylsilane has a total of 23 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the 3-Butenyltrimethylsilane molecule .


Physical And Chemical Properties Analysis

3-Butenyltrimethylsilane is a liquid at room temperature . It has a molecular weight of 128.29 g/mol . Its physical properties include a melting point of less than 0°C, a boiling point of 112°C, a density of 0.73 g/mL, and a refractive index of 1.4102 . It has a hydrolytic sensitivity of 1, indicating no significant reaction with aqueous systems .

Scientific Research Applications

Electron-Beam Lithography

3-Butenyltrimethylsilane: is utilized in the synthesis of poly(3-butenyltrimethylsilane sulfone) (PRTMSS), which serves as a sensitive positive electron-beam resist for two-layer systems . This compound is copolymerized with sulfur dioxide to create a high-molecular-weight product that is soluble in common organic solvents. PRTMSS is thermally stable up to 170-180°C and has a glass transition temperature (Tg) of 120°C. It’s used for imaging and pattern transfer in lithographic processes, particularly in the fabrication of microelectronic devices.

Nanolithography

In the field of nanolithography, 3-Butenyltrimethylsilane is part of a resist structure that includes a top layer of PRTMSS and a bottom layer with high chemical, thermal, and mechanical stability . This application is crucial for creating nanoscale features on substrates, which is a fundamental step in the manufacturing of semiconductors and other nanotechnology products.

Safety and Handling Protocols

Due to its flammable nature and potential to cause skin and eye irritation, 3-Butenyltrimethylsilane is also studied for developing safety and handling protocols . This research is vital for ensuring safe laboratory practices and for the industrial handling of the compound.

Safety and Hazards

3-Butenyltrimethylsilane is classified as highly flammable . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers One paper discusses the use of poly(3-butenyltrimethylsilane sulfone) in nanolithography . Another paper mentions the complexation abilities of three ω-alkenyltrimethylsilanes, including 3-butenyltrimethylsilane . A third paper discusses the properties and lithographic performance of poly(3-butenyltrimethylsilane sulfone) as an imaging and pattern transfer layer for two-layer resist systems .

properties

IUPAC Name

but-3-enyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGSLTWDWCYCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294482
Record name but-3-enyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenyltrimethylsilane

CAS RN

763-13-3
Record name 763-13-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name but-3-enyl(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Buten-1-yl(trimethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butenyltrimethylsilane
Reactant of Route 2
Reactant of Route 2
3-Butenyltrimethylsilane
Reactant of Route 3
Reactant of Route 3
3-Butenyltrimethylsilane
Reactant of Route 4
3-Butenyltrimethylsilane
Reactant of Route 5
3-Butenyltrimethylsilane
Reactant of Route 6
3-Butenyltrimethylsilane

Q & A

Q1: What is the primary application of 3-Butenyltrimethylsilane in current research?

A1: 3-Butenyltrimethylsilane is primarily investigated for its use as a monomer in the creation of specialized polymers for lithographic processes. Specifically, it is copolymerized with sulfur dioxide to create poly(3-Butenyltrimethylsilane sulfone) (PBTMSS) [, , , ]. This polymer demonstrates sensitivity to electron beams, making it suitable for high-resolution patterning in microelectronics fabrication [, , ].

Q2: How does PBTMSS, derived from 3-Butenyltrimethylsilane, contribute to the fabrication of microelectronic components?

A2: PBTMSS is utilized in a two-layer resist system for electron beam lithography [, , ]. This system involves PBTMSS as a top layer and a more robust material like diamond-like carbon (DLC) or hard-baked Novolac as the bottom layer [, , ]. Upon exposure to an electron beam, PBTMSS undergoes modifications that allow for selective removal during the development process. This creates a pattern in the PBTMSS layer, which can then be transferred to the bottom layer through etching processes. The bottom layer acts as a mask, enabling the precise fabrication of intricate structures on the underlying substrate, crucial for microelectronic components [, , ].

Q3: Beyond microelectronics, are there other research avenues exploring the polymerization of 3-Butenyltrimethylsilane?

A3: Yes, researchers have explored copolymerizing 3-Butenyltrimethylsilane with ethylene using a specific catalyst system: Ethylenebis(indenyl)zirconium Dichloride/Methylaluminoxane []. This process leads to the creation of new copolymers with potentially different properties and applications [].

Q4: The research mentions "oxygen reactive ion etching" (O2 RIE) in relation to PBTMSS. What is the significance of this process?

A4: O2 RIE is a crucial step in transferring the pattern created in the PBTMSS layer to the underlying substrate during lithography []. This dry etching technique utilizes oxygen plasma to selectively remove material. Interestingly, during O2 RIE, PBTMSS undergoes degradation and passivation mechanisms, which have been studied using various surface-sensitive analytical techniques []. Understanding these mechanisms is key to optimizing the etching process and achieving high-fidelity pattern transfer for microfabrication.

Q5: What are the limitations of using PBTMSS in lithographic processes?

A5: While PBTMSS demonstrates good sensitivity to electron beams, research indicates that precise control over the processing parameters is crucial for its successful application []. This suggests a potentially limited processing latitude, meaning even slight deviations from optimal conditions could impact the quality of the fabricated structures. Further research and optimization of processing parameters are likely necessary to overcome this limitation and enhance the reliability of PBTMSS-based lithography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.